molecular formula C11H11F3O B043569 4'-iso-Propyl-2,2,2-trifluoroacetophenone CAS No. 124211-72-9

4'-iso-Propyl-2,2,2-trifluoroacetophenone

Cat. No. B043569
M. Wt: 216.2 g/mol
InChI Key: JXAARZPBEHNXIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-iso-Propyl-2,2,2-trifluoroacetophenone is a chemical compound that has gained attention in various scientific fields due to its unique chemical and physical properties. It is related to other fluorinated acetophenones, which have been extensively studied for their synthesis methods, molecular structures, and chemical reactivities.

Synthesis Analysis

  • The synthesis of related fluorinated acetophenones typically involves reactions like Suzuki cross-coupling, which is a method used to synthesize difluorophenyl acetophenone derivatives (Deng Ji-hua, 2008).
  • The Perkin reaction has been employed for synthesizing trifluoroacetophenone derivatives, demonstrating moderate to good yields and high E-stereoselectivity (Szabolcs Cserényi et al., 2006).

Molecular Structure Analysis

  • The molecular structure of fluorinated acetophenones can be characterized by methods like IR, 1H NMR, and X-ray diffraction. These techniques provide detailed insights into the structural aspects of these compounds, crucial for understanding their reactivity and properties (Deng Ji-hua, 2008).

Chemical Reactions and Properties

  • Fluorinated acetophenones, similar to 4'-iso-Propyl-2,2,2-trifluoroacetophenone, undergo various chemical reactions, including condensations, cyclizations, and cross-coupling reactions. These reactions are significant for synthesizing complex molecules and intermediates in organic synthesis (A. Najiya et al., 2014).

Scientific Research Applications

Environmental Monitoring and Toxicology

Degradation of Polyfluoroalkyl Chemicals

A study highlights the environmental persistence and potential toxic effects of polyfluoroalkyl chemicals, including perfluoroalkyl acids, which share some chemical characteristics with 4'-iso-Propyl-2,2,2-trifluoroacetophenone, such as fluorination. The review suggests the importance of understanding the degradation pathways and environmental fate of these compounds, emphasizing microbial degradation as a crucial process for mitigating their persistence in the environment (Liu & Avendaño, 2013).

Chemical Sensing and Chemosensors

Fluorescent Chemosensors

Research on 4-Methyl-2,6-diformylphenol (DFP), which, like 4'-iso-Propyl-2,2,2-trifluoroacetophenone, is used as a platform for developing chemosensors, illustrates the compound's utility in detecting various analytes, including metal ions and neutral molecules. This review indicates the high selectivity and sensitivity of DFP-based chemosensors, suggesting potential applications of 4'-iso-Propyl-2,2,2-trifluoroacetophenone in creating new sensing materials for environmental and biochemical analyses (Roy, 2021).

Biochemical Research and Applications

Proteostasis and Chemical Chaperones

A study discussing the effects of 4-Phenylbutyric acid in various biological systems, acting as a chemical chaperone to prevent misfolded protein aggregation, highlights the potential therapeutic applications of compounds with similar chemical properties. Given the structural specificity required for such biochemical interactions, 4'-iso-Propyl-2,2,2-trifluoroacetophenone might be investigated for related biochemical applications, especially where fluorinated compounds play a crucial role (Kolb et al., 2015).

Safety And Hazards

4’-iso-Propyl-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system4.


Future Directions

I couldn’t find specific information on the future directions of 4’-iso-Propyl-2,2,2-trifluoroacetophenone. However, given its properties, it could potentially be used in various fields of research.


Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.


properties

IUPAC Name

2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAARZPBEHNXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374816
Record name 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-iso-Propyl-2,2,2-trifluoroacetophenone

CAS RN

124211-72-9
Record name 4'-iso-Propyl-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124211-72-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.